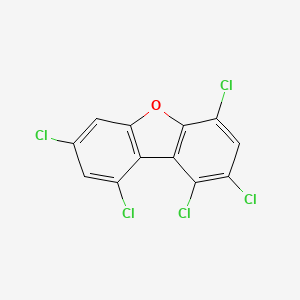

1,2,4,7,9-Pentachlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,7,9-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGVHNHWORPMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222277 | |

| Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-74-8 | |

| Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,7,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U39GHT9YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Emissions of 1,2,4,7,9 Pentachlorodibenzofuran

De Novo Synthesis Mechanisms of Polychlorinated Dibenzofurans

The "de novo" synthesis is a primary formation pathway for PCDFs, including 1,2,4,7,9-Pentachlorodibenzofuran. This process involves the formation of these complex molecules from elemental carbon and sources of chlorine, hydrogen, and oxygen, particularly in the post-combustion zone of thermal processes. dss.go.thacs.org It is defined as the direct formation from a carbon matrix through a breakdown reaction, as opposed to the condensation of precursor compounds like chlorophenols. dss.go.thacs.org

High-temperature conditions, typically between 250°C and 400°C, are optimal for the de novo synthesis of PCDFs. nih.govnih.gov The process occurs on the surface of fly ash particles, where a carbon source, a chlorine donor, and oxygen are present. The reactions are catalyzed by metal compounds, particularly copper chlorides. acs.org

The proposed mechanism involves several steps:

Oxygen Chemisorption : Gaseous oxygen chemisorbs onto metallic sites on the fly ash. epa.gov

Carbon Oxidation : The oxygen is transferred to the carbon matrix, leading to its gasification and the production of carbon monoxide and other aromatic compounds. epa.gov

Formation of Aromatic Intermediates : The breakdown of the carbon structure can produce smaller aromatic compounds. epa.gov These intermediates can then undergo reactions to form the dibenzofuran (B1670420) structure.

Chlorination : Concurrent halogenation of the carbon structure, aromatic intermediates, and the newly formed dibenzofuran structure occurs. epa.gov

While de novo synthesis starts from a basic carbon matrix, the presence of chlorinated organic compounds can serve as direct precursors, enhancing the formation of PCDFs. These precursors are typically simple chlorinated aromatic compounds.

Key chlorinated precursors include:

Chlorobenzenes : Compounds like dichlorobenzene and hexachlorobenzene (B1673134) have been shown to actively convert into PCDDs and PCDFs during thermal processes. nih.gov For example, thermal treatment of soil contaminated with 1,2-dichlorobenzene (B45396) at 250°C yields significant amounts of PCDFs. nih.gov

Chlorophenols : Although more commonly associated with the formation of polychlorinated dibenzo-p-dioxins (PCDDs), chlorophenols can also contribute to PCDF formation through condensation reactions. dss.go.thacs.org

Polychlorinated Biphenyls (PCBs) : The partial oxidation of PCBs is a known source of PCDFs, particularly in incidents like transformer fires. toxicdocs.org

The presence of these chlorinated compounds provides a ready source of both the aromatic structure and the chlorine required for PCDF formation, often leading to higher yields compared to the de novo pathway from elemental carbon alone.

Industrial and Anthropogenic Emission Sources

A wide range of human activities involving combustion or high-temperature industrial processes are significant sources of this compound emissions.

Waste incinerators are a major source of PCDF emissions. dss.go.thacs.org The heterogeneous nature of waste provides all the necessary ingredients for PCDF formation: carbonaceous materials (plastics, paper), chlorine sources (PVC, inorganic chlorides), and catalytic metals.

Municipal Solid Waste (MSW) Incinerators : These facilities process large volumes of household waste. The combustion conditions, particularly in older or poorly controlled units, can favor de novo synthesis. nih.govpops.int The furnace temperature and the efficiency of air pollution control devices are critical factors in determining emission levels. nih.gov Modern incinerators with advanced flue gas cleaning systems can achieve high removal efficiencies for PCDD/Fs, often exceeding 99%. nih.gov

Industrial and Hazardous Waste Incinerators : These facilities treat specific industrial byproducts and hazardous materials, which may contain higher concentrations of chlorinated compounds and catalytic metals, potentially leading to significant PCDF emissions. pops.int

Medical Waste Incinerators : Historically, these have been a significant source due to the high content of plastics (like PVC) in medical waste. Phasing out these incinerators in favor of centralized, state-of-the-art facilities has helped reduce emissions. pops.int

| Source Type | Emission Factor (µg I-TEQ/tonne-waste) | Key Observations |

|---|---|---|

| Basic Small-Scale Waste Incinerator (No Controls) | 327.24 | Represents uncontrolled combustion with unstable conditions and low temperatures (500-700°C). nih.gov |

| Modern Municipal Solid Waste Incinerator (With Controls) | < 0.1 (ng I-TEQ/Nm³) | With activated carbon injection and bag filters, removal efficiency can reach over 99%. nih.gov |

| Hazardous Waste Incineration | Variable | Emissions depend on the specific composition of the waste being incinerated. pops.int |

Thermal processes in the metallurgical industry are another primary source of PCDF emissions. environment.govt.nznih.gov These processes often involve high temperatures, carbon as a reducing agent, and chlorine from contaminated scrap metal or process chemicals.

Steel Production : Sinter plants and electric arc furnaces (EAFs) in steel manufacturing are known sources. The de novo synthesis on fly ash from sintering processes can occur, with PCDF formation being a significant component. nih.govnih.gov

Secondary Copper Smelting : The recycling of copper scrap, which can be contaminated with plastics like PVC, can lead to the formation of chlorobenzenes and subsequently PCDFs. pops.int

Secondary Aluminum Production : The use of chlorine or chlorine-containing compounds for degassing molten aluminum to remove impurities is a potential pathway for PCDF formation. pops.intnih.gov

Studies of industrial parks with a high concentration of metallurgical industries have shown that these sources can be the dominant contributors to total PCDD/F emissions in the area, contributing as much as 98% of the total annual emissions compared to other sources like waste incinerators. nih.gov

| Industrial Source | Contribution to Total Annual Emissions (%) | Notes |

|---|---|---|

| Metallurgical Processes (Total) | ~98.1% | Includes electric arc furnaces, sinter plants, and secondary aluminum smelters. nih.gov |

| Waste Incinerators | ~1.9% | Highlights the significance of metallurgical sources in industrial zones. nih.gov |

The combustion of natural fuels can also lead to the emission of PCDFs, although typically at lower levels than from waste incineration or metallurgical processes.

Biomass Combustion : Burning wood and other biomass, especially if contaminated with chlorine (e.g., salt-laden wood from coastal areas or treated wood), can produce PCDFs. uef.fi Studies on industrial boilers fired with biomass fuels like bagasse and coffee residue have shown PCDF emissions, with PCDF/PCDD ratios greater than one, suggesting that de novo synthesis is the favored formation pathway. uef.fi

Fossil Fuel Combustion : While generally a smaller source, the combustion of coal and oil can also contribute to PCDF emissions, as these fuels contain trace amounts of carbon, chlorine, and catalytic metals.

| Biomass Fuel Type | Emission Factor (ng I-TEQ/kg air-dry biomass) |

|---|---|

| Coffee Residue | 11.8 uef.fi |

| Biomass Pellets | 6.94 uef.fi |

| Bagasse | 0.0277 uef.fi |

Accidental Releases and Uncontrolled Combustion Events (e.g., Fires, Fireworks)

Uncontrolled combustion processes are a significant source of PCDF emissions, including pentachlorodibenzofurans. Events such as accidental fires in buildings, industrial facilities, and landfills, as well as the combustion of municipal and hazardous waste, create conditions conducive to the formation of these compounds. wikipedia.org PCDFs are synthesized when chlorine-containing precursor compounds are present during incomplete combustion. wikipedia.org

The primary formation mechanisms in these events are:

Precursor-driven formation: Chlorinated aromatic compounds like polychlorinated biphenyls (PCBs), chlorobenzenes, and chlorophenols can rearrange and condense at high temperatures to form PCDFs. nih.gov Fires involving electrical equipment containing PCBs are a notable source of PCDF formation. nih.gov

De novo synthesis: This pathway involves the reaction of carbon, oxygen, chlorine, and a metal catalyst (like copper) on the surface of fly ash particles in the post-combustion zone, typically at temperatures between 200°C and 400°C. aaqr.org This process can form a wide array of PCDF congeners from structurally unrelated carbon sources.

During such events, a complex mixture of PCDF congeners is released into the environment. While specific congener profiles can vary significantly based on the fuel source, chlorine content, and combustion conditions, pentachlorodibenzofurans are consistently identified in the resulting emissions and residues like fly ash. For instance, analysis of fly ash from municipal solid waste incinerators (MSWIs) and hazardous waste incinerators (HWIs) reveals the presence of various PeCDF isomers. aaqr.orgmdpi.com Although these are controlled combustion sources, the data provides insight into the types of congeners formed during high-temperature processes involving chlorinated materials.

Table 1: Representative PCDF Congener Group Concentrations in Fly Ash from Waste Incineration (ng/g)

This table illustrates the typical distribution of PCDF homologue groups found in fly ash, a common residue from combustion. Note that "PeCDF" includes all pentachlorodibenzofuran isomers, including 1,2,4,7,9-PeCDF.

| PCDF Homologue Group | Fly Ash Sample A (Certified Value) rsc.org | Fly Ash Sample B (Certified Value) rsc.org |

|---|---|---|

| Tetrachlorodibenzofurans (TCDFs) | 0.014 | 0.15 |

| Pentachlorodibenzofurans (PeCDFs) | 0.091 | 0.97 |

| Hexachlorodibenzofurans (HxCDFs) | 0.533 | 2.31 |

| Heptachlorodibenzofurans (HpCDFs) | 1.49 | 2.7 |

| Octachlorodibenzofuran (OCDF) | 2.7 | 3.8 |

Byproducts of Chemical Manufacturing

This compound, along with other PCDF congeners, is an unintentional byproduct in several chemical manufacturing processes. ca.gov The production of chlorinated organic compounds, in particular, can lead to the formation of PCDF impurities. nih.govnih.gov

Key industrial sources include:

Chlorophenol Production: The manufacturing of chlorophenols, especially pentachlorophenol (B1679276) (PCP), which was widely used as a wood preservative, is a well-documented source of PCDF contamination. scirp.org PCDFs are formed through the condensation of chlorophenol molecules at high temperatures. Technical PCP products are known to contain a distinct profile of PCDF congeners. scirp.org

Polychlorinated Biphenyl (PCB) Production: Commercial PCB mixtures, formerly used as dielectric fluids in transformers and capacitors, were often contaminated with PCDFs. nih.gov These impurities were formed during the high-temperature chlorination of biphenyl.

Other Chlorinated Chemical Processes: PCDFs have also been found as byproducts in the manufacturing of other chemicals, such as certain pesticides, chlorobenzenes, and in the residual waste from vinyl chloride production. nih.gov Emissions from pharmaceutical industries that utilize regenerative thermal oxidizers to treat waste streams have also been shown to contain PCDFs. aaqr.org

The congener profile of PCDFs from chemical manufacturing can be unique to the specific process. For example, PCDF profiles from PCP production are typically dominated by higher chlorinated congeners. scirp.org Studies of emissions from various industrial sectors confirm the presence of PeCDFs as a significant homologue group.

Table 2: Contribution of Key 2,3,7,8-Substituted PCDF Congeners to Total TEQ in Flue Gas from Hazardous Waste Incinerators (HWI)

This table shows the relative importance of different toxic PCDF congeners in emissions from several hazardous waste incinerators. While this data focuses on the most toxic isomers, other isomers like 1,2,4,7,9-PeCDF are also present in the mixture.

| Congener | HWI 01 (% of Total TEQ) aaqr.org | HWI 02 (% of Total TEQ) aaqr.org | HWI 03 (% of Total TEQ) aaqr.org | HWI 04 (% of Total TEQ) aaqr.org |

|---|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 7.8 | 7.1 | 10.5 | 11.2 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 9.5 | 8.9 | 11.8 | 13.5 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 28.4 | 29.1 | 31.4 | 37.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 20.6 | 19.8 | 15.2 | 14.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 14.1 | 13.5 | 9.8 | 8.7 |

Environmental Distribution and Transport Dynamics of 1,2,4,7,9 Pentachlorodibenzofuran

Atmospheric Transport and Deposition Processes

The atmosphere is a primary pathway for the global distribution of 1,2,4,7,9-Pentachlorodibenzofuran. Its behavior in the atmosphere is governed by its partitioning between the gaseous and particulate phases, which dictates its transport distance and deposition mechanisms.

Gaseous and Particulate Phase Distribution in Ambient Air

Like other semi-volatile organic compounds (SVOCs), this compound exists in the atmosphere in both a gaseous state and adsorbed onto airborne particulate matter. copernicus.org The distribution between these two phases, known as gas-particle partitioning, is a critical process influencing its atmospheric fate. copernicus.org This partitioning is dynamic and depends on several factors, including ambient temperature, the concentration and characteristics of atmospheric particles (aerosols), and the compound's specific physicochemical properties like its vapor pressure. csic.escopernicus.org

Generally, at warmer temperatures, a higher fraction of the compound will be in the gas phase, while at cooler temperatures, it will tend to adsorb onto particles. Studies on similar compounds, like polycyclic aromatic hydrocarbons (PAHs), show that partitioning is well-correlated with the subcooled liquid vapor pressure. csic.es For the broader class of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), tetrachlorinated to hexachlorinated congeners exhibit a wide range of distribution, with 10% to 90% of the total being found in the gas phase depending on temperature and location. researchgate.net Research indicates that for many SVOCs, soot carbon is a primary transport medium for the aerosol-associated fraction. csic.es The partitioning process is complex, and gaseous degradation can influence the equilibrium, sometimes leading to higher-than-expected concentrations in the particle phase. copernicus.org

Long-Range Atmospheric Transfer Mechanisms

The ability of this compound to travel far from its original source is a defining characteristic. Atmospheric transport is the main pathway for PCDD/Fs to move from their emission sources to remote locations. researchgate.net Once airborne, these compounds can be transported over thousands of kilometers. This long-range atmospheric transport is facilitated by their persistence and their association with fine particulate matter (PM2.5), which can remain suspended in the atmosphere for extended periods. aaqr.org

Studies have shown that PCDD/Fs are subject to long-range transport, with sources like biomass burning in one region contributing to atmospheric concentrations in another. researchgate.netmdpi.com For example, long-term monitoring at a background station in Taiwan detected PCDD/Fs that originated from biomass burning events in Southeast Asia. mdpi.com The ratio of PCDDs to PCDFs can sometimes indicate the influence of long-range transport. mdpi.com While some portion of PCDD/F emissions deposits within 100 km of the source, a significant majority is often transported beyond this distance, highlighting the importance of long-range transport for all source categories. nih.gov This transport allows these pollutants to reach even remote ecosystems such as the Arctic and Antarctic. researchgate.net

Aquatic and Terrestrial Compartmentalization

Upon deposition from the atmosphere, this compound enters terrestrial and aquatic ecosystems, where it partitions into various environmental compartments.

Distribution in Water, Sediments, and Soils

Due to their hydrophobic nature, PCDFs, including the 1,2,4,7,9-penta congener, have low solubility in water and a high affinity for organic matter. Consequently, in aquatic environments, they tend to adsorb to suspended particles and organic material, eventually settling into the sediment. In terrestrial environments, they bind strongly to soil particles.

Studies have consistently detected PCDD/Fs in both soil and sediment samples, even in rural or remote areas. researchwithrutgers.comnih.gov For instance, a study in a rural area of the United States detected various PCDD/Fs in all 36 soil samples and 61 sediment samples collected. researchwithrutgers.com Research in China's Pearl River Delta found PCDD/F concentrations in soil ranging from 97.6 to 9,600 ng/kg. nih.gov The congener profiles in soil and sediment can sometimes provide clues to their sources, with different industrial activities or combustion processes producing distinct patterns. researchgate.net

Table: Average Total PCDD/F Concentrations in a Highly Industrialized Region

| Sample Area | Average Total Concentration (ng/kg dry weight) | Average WHO-TEQ (ng/kg) |

| Remote Mountains | 1311 | 1.24 |

| Suburban Areas | 2504 | 3.99 |

| Industrial Areas | 1320 | 4.80 |

| Residential/Commercial | 2335 | 2.63 |

| Source: Adapted from Zhang et al., 2009. nih.gov | ||

| Note: This data represents total PCDD/Fs, not specifically this compound. |

Sedimentation and Resuspension Dynamics in Aquatic Systems

In aquatic systems, the primary removal mechanism for PCDFs from the water column is sedimentation. The compounds, bound to particulate matter, settle and become incorporated into the bottom sediments. These sediments act as a long-term sink and a historical record of contamination.

However, these sequestered contaminants are not necessarily permanently isolated. Physical disturbances of the sediment bed, such as strong currents, bioturbation (mixing by organisms), or human activities like dredging, can lead to the resuspension of sediment particles. This process can re-introduce this compound and other bound contaminants back into the water column, making them available again to aquatic organisms. The dynamics of phosphorus cycling in sediments, which also involves release from sediments into the overlying water, provide a parallel for how other sediment-bound substances can be mobilized. youtube.com

Biogeochemical Cycling and Environmental Persistence

The biogeochemical cycle of a substance describes its movement and transformation through the Earth's biological, geological, and chemical systems. khanacademy.orgyoutube.com For persistent organic pollutants like this compound, this cycle is characterized by very slow degradation rates and a tendency to move between environmental compartments.

Environmental Half-Lives in Various Media

The environmental persistence of a chemical is often quantified by its half-life, the time it takes for 50% of the initial amount to degrade. For polychlorinated dibenzofurans (PCDFs) like this compound, these half-lives can be substantial, though specific data for this isomer is limited. However, data for related, well-studied congeners can provide insight into its likely behavior.

For instance, the congener 2,3,4,7,8-pentachlorodibenzofuran (B44125) has an estimated atmospheric half-life of about 140 days, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov In aquatic environments, the persistence is also notable. While direct photolysis in distilled water is slow, the presence of sensitizers in natural waters can dramatically accelerate photodegradation. ias.ac.in For example, the half-life of 2,3,4,7,8-pentachlorodibenzofuran in lake water under midsummer sunlight was observed to be as short as 0.19 days, a 240-fold increase in degradation rate compared to distilled water. ias.ac.in

In soil, the half-life of chlorinated compounds can be highly variable, influenced by factors such as soil type, organic matter content, microbial activity, and sunlight exposure. For example, the soil half-life of pentachlorophenol (B1679276) can range from 23 to 178 days in aerobic, unacclimated environments. ca.gov Polychlorinated biphenyls (PCBs), which share structural similarities with PCDFs, can have soil half-lives of several years, with a value of 940 days reported for Aroclor 1254. ca.gov Given the structural stability of this compound, it is expected to have a long half-life in soil, likely on the order of years.

Table 1: Estimated Environmental Half-Lives of Related Pentachlorodibenzofuran Congeners

| Media | Compound | Half-Life | Conditions |

| Air | 2,3,4,7,8-Pentachlorodibenzofuran | ~140 days | Estimated, based on reaction with hydroxyl radicals |

| Water (Lake) | 2,3,4,7,8-Pentachlorodibenzofuran | 0.19 days | Midsummer sunlight, sensitized photolysis |

| Water (Distilled) | 2,3,4,7,8-Pentachlorodibenzofuran | ~46 days | Direct photolysis |

| Soil | Pentachlorophenol | 23 - 178 days | Aerobic, unacclimated |

| Soil | Aroclor 1254 (PCB) | 940 days |

This table presents data for structurally similar compounds to infer the potential environmental persistence of this compound, for which specific half-life data is scarce.

Resistance to Environmental Degradation Processes

The persistence of this compound in the environment is a direct result of its resistance to various degradation processes.

Biodegradation: Polychlorinated dibenzofurans are generally resistant to microbial degradation. ias.ac.in The high number of chlorine atoms on the dibenzofuran (B1670420) structure makes it a difficult substrate for microbial enzymes. While some microorganisms have been shown to degrade less chlorinated congeners, the process is typically slow and requires specific environmental conditions.

Photodegradation: Photodegradation, or the breakdown of a chemical by light, is a more significant degradation pathway for PCDFs in the environment. ias.ac.in However, the rate of photodegradation is highly dependent on the medium. In the atmosphere, the reaction with hydroxyl radicals is the primary mechanism of degradation, leading to an estimated half-life of around 140 days for 2,3,4,7,8-pentachlorodibenzofuran. nih.gov In aquatic systems, direct photolysis is slow, but indirect photolysis, facilitated by natural photosensitizers like dissolved humic material, can be a much more rapid process. ias.ac.in Studies on 2,3,4,7,8-pentachlorodibenzofuran have shown that photodegradation involves dechlorination, primarily at the lateral (2, 3, 7, and 8) positions. nih.gov

Hydrolysis: this compound is not expected to undergo hydrolysis under typical environmental conditions. nih.gov The carbon-chlorine and ether bonds in the molecule are stable and not susceptible to cleavage by water.

Table 2: Resistance of Pentachlorodibenzofurans to Environmental Degradation

| Degradation Process | Resistance Level | Notes |

| Biodegradation | High | Generally resistant to microbial attack. |

| Direct Photolysis (Aqueous) | High | Very slow degradation under environmental conditions. ias.ac.in |

| Indirect Photolysis (Aqueous) | Low to Moderate | Can be rapid in the presence of natural sensitizers. ias.ac.in |

| Atmospheric Photolysis | Moderate | Degrades via reaction with hydroxyl radicals. nih.gov |

| Hydrolysis | Very High | Not expected to undergo hydrolysis. nih.gov |

Analytical Methodologies for the Detection and Quantification of 1,2,4,7,9 Pentachlorodibenzofuran

High-Resolution Gas Chromatography (HRGC) Applications

High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the separation of complex mixtures of PCDDs and PCDFs, including 1,2,4,7,9-pentachlorodibenzofuran. researchgate.net Its high resolving power is essential for separating the target analyte from other co-eluting congeners and matrix interferences. researchgate.net

Column Selection and Chromatographic Resolution for Isomer Specificity

The choice of the gas chromatography column is paramount for achieving the necessary isomer specificity in the analysis of pentachlorodibenzofurans. Capillary columns with specific stationary phases are selected to provide optimal separation of the various congeners. The goal is to achieve baseline separation of the target isomer from other isomers with the same level of chlorination, as their toxicities can vary significantly.

The resolution between congeners is influenced by the column's length, internal diameter, film thickness, and the chemical nature of the stationary phase. accustandard.com Nonpolar and polar columns are often used to achieve different selectivity and to confirm the identity of the analytes. For complex mixtures like PCDFs, a single column may not be sufficient to resolve all congeners of interest. Therefore, two-dimensional gas chromatography (GCxGC) can be employed, which utilizes two columns with different stationary phases to enhance separation power. gcms.cz

Table 1: Commonly Used HRGC Columns for PCDF Analysis

| Column Phase | Polarity | Application Notes |

| 5% Diphenyl / 95% Dimethylpolysiloxane | Non-polar | General purpose, good for initial screening and separation based on boiling points. |

| 50% Diphenyl / 50% Dimethylpolysiloxane | Intermediate polarity | Offers different selectivity compared to non-polar columns, useful for confirmation. |

| Cyanopropylphenyl Polysiloxane | Polar | Provides separation based on polarity, effective for separating specific isomers. |

Retention Time Analysis for Congener Identification

The retention time, the time it takes for an analyte to pass through the GC column, is a critical parameter for the initial identification of this compound. researchgate.net Under specific and stable chromatographic conditions (temperature program, carrier gas flow rate, and pressure), a particular congener will have a characteristic retention time. gcms.cz

By comparing the retention time of a peak in a sample chromatogram to that of a certified reference standard of this compound, a tentative identification can be made. researchgate.net To improve the reliability of identification, relative retention times (RRTs) are often used. RRTs are calculated relative to an internal standard, which is a labeled isotopic analog of the analyte added to the sample. This minimizes variations in retention times that can occur between different analytical runs or instruments. accustandard.com A database of retention times or RRTs for a wide range of PCDF congeners on different columns is a valuable tool for congener identification. accustandard.commdpi.com

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is the definitive detection technique for the analysis of this compound due to its high sensitivity and specificity. nih.govnih.gov It allows for the accurate mass measurement of ions, which helps to distinguish the target analyte from other compounds with similar nominal masses. nih.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of this compound. nih.gov This method involves adding a known amount of a stable isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction and analysis. isotope.com

This internal standard behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined. This approach effectively corrects for any losses of the analyte that may occur during the analytical procedure, leading to highly precise and accurate results. nih.gov

Selected Ion Monitoring (SIM) for Trace Analysis

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity for detecting trace levels of this compound. taylorandfrancis.com Instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a few specific ions that are characteristic of the analyte of interest. taylorandfrancis.comcsic.es

For pentachlorodibenzofurans, these ions typically include the molecular ions of the native compound and its isotopically labeled internal standard. By focusing the instrument's detection on these specific masses, the signal-to-noise ratio is dramatically improved, allowing for the detection of the analyte at very low concentrations, often in the picogram to femtogram range. csic.es

Table 2: Characteristic Ions for SIM Analysis of Pentachlorodibenzofurans

| Compound | Ion Type | m/z (mass-to-charge ratio) |

| Native Pentachlorodibenzofuran | Molecular Ion Cluster | 338, 340, 342 |

| ¹³C₁₂-Pentachlorodibenzofuran | Molecular Ion Cluster | 350, 352, 354 |

Sample Preparation and Clean-up Procedures for Diverse Matrices

The analysis of this compound is often complicated by the complex nature of the sample matrices in which it is found, such as soil, sediment, biological tissues, and food. nih.gov These matrices contain a multitude of other compounds that can interfere with the analysis. Therefore, extensive sample preparation and clean-up procedures are essential to isolate the target analyte and remove interfering substances before instrumental analysis. nih.govlcms.czgcms.cz

The specific procedures employed depend on the matrix type. Common steps include:

Extraction: This initial step aims to separate the PCDFs from the bulk of the sample matrix. Techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE) are commonly used. eurofins.com

Multi-column Chromatography: A series of chromatographic columns containing different adsorbents such as silica (B1680970) gel, alumina (B75360), and carbon are used to separate the PCDFs from other classes of compounds. americanlaboratory.com These adsorbents exploit differences in polarity and planarity to achieve separation.

Gel Permeation Chromatography (GPC): This technique is particularly useful for removing high molecular weight interferences, such as lipids, from biological samples. americanlaboratory.com

The goal of these clean-up steps is to produce a final extract that is sufficiently clean to allow for sensitive and reliable analysis by HRGC-HRMS. lcms.cz

Extraction Techniques

The initial step in the analysis of 1,2,4,7,9-PeCDF involves extracting the compound from the sample matrix. The choice of extraction technique depends on the sample type (e.g., soil, sediment, tissue) and the desired efficiency and throughput. researchgate.net Common methods include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction (MAE).

Soxhlet Extraction: A traditional and widely used method, Soxhlet extraction involves the continuous extraction of the sample with a suitable solvent, such as toluene (B28343), over an extended period, typically 24 hours. dioxin20xx.orgca.govepa.gov This technique is known for its robustness and efficiency in extracting a wide range of organic compounds. ca.gov However, it is time-consuming and requires large volumes of solvent. nih.gov

Pressurized Fluid Extraction (PFE): Also known as accelerated solvent extraction (ASE), PFE utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce extraction time and solvent consumption compared to traditional methods. chromatographyonline.commdpi.com Solvents like toluene or a mixture of hexane (B92381) and acetone (B3395972) are commonly used. nih.govresearchgate.net PFE can achieve comparable or even greater extraction efficiencies for PCDFs than Soxhlet extraction, particularly for solid and semi-solid samples. chromatographyonline.comacs.org Studies have shown that PFE can reduce extraction times to as little as 20-30 minutes and significantly decrease solvent usage. nih.govchromatographyonline.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netnih.gov This technique offers rapid extraction times, reduced solvent consumption, and potentially higher extraction yields compared to conventional methods. nih.govresearchgate.netmdpi.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, and the choice of solvent. nih.govresearchgate.net For instance, a mixture of toluene and acetone has been used for the MAE of PCDD/Fs. researchgate.net

Table 1: Comparison of Extraction Techniques for PCDD/Fs

| Technique | Principle | Advantages | Disadvantages | Typical Solvents |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. ca.govepa.gov | High recovery, well-established method. dioxin20xx.org | Time-consuming, large solvent volume. nih.gov | Toluene, Hexane/Acetone. dioxin20xx.orgnih.gov |

| Pressurized Fluid Extraction (PFE) | Extraction with solvents at elevated temperature and pressure. chromatographyonline.commdpi.com | Fast, reduced solvent use, automated. chromatographyonline.commdpi.com | High initial instrument cost. | Toluene, Dichloromethane, Hexane. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample matrix. nih.govmdpi.com | Very fast, low solvent consumption. nih.govresearchgate.net | Potential for thermal degradation of analytes, matrix-dependent efficiency. nih.gov | Toluene/Acetone. researchgate.net |

Chromatographic Cleanup Methods

Following extraction, the sample extract contains a complex mixture of compounds that can interfere with the analysis of 1,2,4,7,9-PeCDF. Therefore, a thorough cleanup procedure is essential to remove these interfering substances. This is typically achieved using various chromatographic techniques employing different sorbents.

Alumina Column Chromatography: Alumina (aluminum oxide) is a common sorbent used for the cleanup of PCDF extracts. publications.gc.ca It is effective in separating PCDFs from other chlorinated compounds based on their polarity. A multi-layer column containing both acidic and basic alumina can be employed for fractionation. uliege.be

Silica Gel Column Chromatography: Silica gel is another widely used sorbent for cleanup. nih.gov It can be used in multi-layer columns, often in combination with other sorbents, to remove interfering compounds. nih.govresearchgate.net For instance, a tandem simplified multilayer silica gel-activated carbon dispersed silica gel column has been developed for the cleanup of blood samples. researchgate.net

Activated Carbon Column Chromatography: Activated carbon is a highly effective sorbent for the fractionation of planar compounds like PCDFs from non-planar compounds. dioxin20xx.org Due to its strong adsorption characteristics, PCDFs are retained on the carbon column while other compounds are eluted. The retained PCDFs can then be selectively eluted using a strong solvent like toluene in a back-flush mode. uliege.bedioxin20xx.org This method is crucial for isolating PCDFs from polychlorinated biphenyls (PCBs).

Quality Assurance and Quality Control (QA/QC) in PCDF Analysis

Strict quality assurance and quality control (QA/QC) procedures are imperative throughout the entire analytical process to ensure the reliability and accuracy of the data for 1,2,4,7,9-PeCDF. researchgate.netepa.govepa.gov These measures are designed to monitor and document the performance of the analytical method. ucf.edu

Internal Standards and Recovery Standard Methodologies

To account for potential losses of the target analyte during sample preparation and analysis, an isotope dilution method is commonly employed. nih.gov This involves the use of isotopically labeled internal and recovery standards.

Internal Standards: Before extraction, a known amount of a ¹³C-labeled analog of 1,2,4,7,9-PeCDF is added to the sample. researchgate.net Since the labeled standard has nearly identical chemical and physical properties to the native compound, it experiences the same losses during the extraction and cleanup steps. The recovery of the internal standard is used to correct the final concentration of the native analyte.

Recovery Standards: A different set of ¹³C-labeled standards, known as recovery standards (or surrogate standards), are added to the final extract just before instrumental analysis. epa.gov These standards are used to assess the efficiency of the cleanup process and to calculate the recovery of the internal standards. For instance, ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD can be used as recovery standards for tetra- and pentachlorinated PCDFs. epa.gov California Air Resources Board (CARB) Method 428 specifies the use of ¹³C-1,2,3,4,6,7,8-HpCDD and ¹³C-1,2,3,4,7,8,9-HpCDF as surrogate and internal standards, respectively. well-labs.comca.gov

Table 2: Examples of Standards Used in PCDF Analysis

| Standard Type | Compound | Purpose | Reference |

|---|---|---|---|

| Internal Standard | ¹³C-labeled 1,2,4,7,9-PeCDF | Quantify native analyte and correct for losses during extraction and cleanup. | researchgate.net |

| Recovery Standard | ¹³C₁₂-1,2,3,4-TCDD | Determine the percent recoveries of tetra- and pentachlorinated PCDD/PCDF congeners. | epa.gov |

| Recovery Standard | ¹³C₁₂-1,2,3,7,8,9-HxCDD | Determine the percent recoveries of hexa-, hepta-, and octachlorinated PCDD/PCDF congeners. | epa.gov |

| Surrogate Standard | ¹³C-1,2,3,4,6,7,8-HpCDF | Quantified by an internal standard to assess method performance. | well-labs.comca.gov |

| Internal Standard | ¹³C-1,2,3,4,7,8,9-HpCDF | Used to quantify the surrogate standard ¹³C-1,2,3,4,6,7,8-HpCDF. | well-labs.comca.gov |

Method Detection Limits and Quantification Limits

The sensitivity of the analytical method is characterized by the method detection limit (MDL) and the method quantification limit (MQL).

Method Detection Limit (MDL): The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. wiley.com It is determined from the analysis of a sample in a given matrix containing the analyte. wiley.com For PCDFs, including 1,2,4,7,9-PeCDF, MDLs are typically in the picogram per liter (pg/L) or picogram per gram (pg/g) range, depending on the sample matrix. nih.gov For example, EPA Method 1613 reports a detection level of 50 pg/L for 2,3,4,7,8-pentachlorodibenzofuran (B44125) in various matrices. nih.gov

Method Quantification Limit (MQL): The MQL, also referred to as the limit of quantification (LOQ), is the lowest concentration of an analyte in a sample that can be reliably quantified with a specified level of precision and accuracy. d-nb.infoepa.gov The MQL is typically defined as 10 times the standard deviation of the blank or as a level at which the signal-to-noise ratio is 10:1. d-nb.info The MQL for 1,2,4,7,9-PeCDF will be higher than the MDL and represents the lower limit for reporting quantitative results. For organochlorine pesticides in water, MQLs have been found to be between 0.002 and 0.016 µg/L. d-nb.info

The determination of MDLs and MQLs is a crucial part of the method validation process and ensures that the analytical method is sensitive enough for its intended purpose. nih.gov

Ecotoxicological Interactions and Mechanistic Studies of 1,2,4,7,9 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The biological and toxic effects of many PCDF congeners are initiated by their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction triggers a cascade of molecular events that can alter gene expression and lead to adverse health outcomes.

Ligand-Receptor Interactions and Signal Transduction Pathways

The established signal transduction pathway for AhR agonists begins in the cytoplasm. In its inactive state, the AhR is part of a multiprotein complex. Upon binding of a ligand, such as a PCDF congener, the receptor undergoes a conformational change. ontosight.ai This transformation facilitates its translocation into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.gov This newly formed AhR-ARNT complex is capable of binding to specific DNA sequences known as dioxin-responsive elements (DREs) located in the promoter regions of target genes. nih.gov Binding to DREs initiates the transcriptional activation of a suite of genes, most notably those involved in xenobiotic metabolism, such as the cytochrome P450 enzymes. nih.gov

Comparative AhR Binding Affinities of PCDF Congeners

The binding affinity of a PCDF congener to the AhR is a primary determinant of its potential to elicit a toxic response and is highly dependent on its specific chlorine substitution pattern. Congeners with chlorine atoms at positions 2, 3, 7, and 8 exhibit the highest binding affinities and, consequently, the greatest toxicity.

For context, the table below presents the relative potencies (RePs) and binding affinities for several well-studied PCDF congeners compared to TCDD.

Table 1: Comparative AhR Binding Affinities and Relative Potencies of Selected PCDF Congeners

| Compound | Relative Potency (ReP) / TEF Value | Species/System | Reference |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1 | Mammals | nih.gov |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 | Mammals | nih.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 0.3 | Mammals | nih.gov |

Note: TEF (Toxic Equivalency Factor) values are consensus values used for risk assessment. ReP (Relative Potency) can be determined in specific bioassays.

Cytochrome P450 Enzyme Induction

A hallmark of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1A subfamily. These enzymes play a role in the metabolism of the inducing compounds themselves and other endogenous and exogenous substances.

Induction of CYP1A1, CYP1A2, Aryl Hydrocarbon Hydroxylase (AHH), and Ethoxyresorufin-O-Deethylase (EROD)

The induction of CYP1A1 (measured as aryl hydrocarbon hydroxylase or AHH activity) and EROD (a specific measure of CYP1A1/1A2 activity) is a sensitive biomarker for exposure to AhR agonists. caymanchem.comcaymanchem.com While specific induction data for 1,2,4,7,9-pentachlorodibenzofuran are absent from the available literature, studies on its isomers demonstrate a strong structure-activity relationship. For instance, 2,3,4,7,8-PCDF is a potent inducer of AHH and EROD, whereas 1,2,3,7,8-PCDF is significantly less potent. caymanchem.comcaymanchem.com This suggests that 1,2,4,7,9-PCDF, lacking the key 2,3,7,8-chlorine pattern, would be a very weak inducer of these enzymes.

The table below shows the potency of other pentachlorodibenzofuran isomers in inducing AHH and EROD in a rat hepatoma cell line.

Table 2: Potency of PCDF Isomers to Induce AHH and EROD Activity

| Compound | EC50 for AHH Induction (nM) | EC50 for EROD Induction (nM) | Reference |

|---|---|---|---|

| 1,2,3,7,8-Pentachlorodibenzofuran | 2.54 | 3.06 | caymanchem.com |

Gene Expression Modulation in Ecotoxicological Models

The activation of the AhR by ligands leads to broad changes in gene expression beyond just the CYP1 family. Studies using pathway-specific cDNA arrays have shown that potent AhR agonists like TCDD can alter the expression of numerous genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and cytokine signaling in various animal models. nih.gov

For example, in primary human hepatocytes, 2,3,4,7,8-PCDF has been shown to be a potent inducer of CYP1A1 and CYP1A2 mRNA. caymanchem.com In herring gull hepatocyte cultures, the same congener was found to be a more potent inducer of CYP1A4 and CYP1A5 mRNA than TCDD. nih.gov Although no specific gene expression studies have been conducted on this compound, it is mechanistically plausible that it could modulate gene expression if exposure concentrations were high enough to activate the AhR, albeit with a much lower potency than its 2,3,7,8-substituted counterparts.

Bioaccumulation and Biomagnification in Ecological Food Webs

The environmental fate of PCDFs is largely governed by their chemical properties. As a class, these compounds are hydrophobic and lipophilic, meaning they have a low solubility in water and a high affinity for lipids. epa.gov These characteristics, combined with their resistance to metabolic degradation, give them a high potential for bioaccumulation in the fatty tissues of organisms and subsequent biomagnification through the food web. ontosight.aiepa.gov

Organisms can absorb these contaminants from their environment (water, sediment) and their food. epa.gov The concentration of the chemical can increase at successively higher trophic levels, a process known as biomagnification, posing a risk to top predators. epa.gov

Specific data on the bioconcentration factor (BCF) or biomagnification factor (BMF) for this compound are not available in the reviewed literature. However, its chemical structure as a pentachlorinated aromatic hydrocarbon suggests it is persistent and has the potential to bioaccumulate. Studies on other PCDFs have confirmed their presence in various environmental compartments and in the tissues of wildlife and humans. caymanchem.com The degree of bioaccumulation is influenced by the specific congener structure, with higher chlorinated congeners generally being more lipophilic and persistent. epa.gov

Information Deficit: The Scientific Community Awaits Data on this compound

A comprehensive review of available scientific literature reveals a significant lack of specific data on the ecotoxicological interactions and ecosystem-level impacts of the chemical compound This compound . While extensive research exists for the broader class of polychlorinated dibenzofurans (PCDFs) and certain highly toxic congeners, information focusing solely on the 1,2,4,7,9-PeCDF isomer is not presently available in the public domain.

Polychlorinated dibenzofurans are a group of persistent organic pollutants (POPs) known for their potential to bioaccumulate and biomagnify in food webs, posing risks to both wildlife and human health. These compounds are structurally related and often found in complex mixtures in the environment, originating from industrial processes and combustion. However, the specific behavior and toxicological profile of each congener can vary significantly based on the number and position of chlorine atoms.

Detailed studies on the trophic transfer of other PCDF congeners, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and 2,3,4,7,8-pentachlorodibenzofuran (4-PeCDF), have been conducted in various aquatic and terrestrial ecosystems. These studies investigate how these compounds move up the food chain, from lower trophic level organisms to top predators. Factors influencing their bioaccumulative potential, including the organism's metabolism, lipid content, and feeding habits, have also been a focus of research.

Furthermore, the ecosystem-level perturbations caused by the persistent presence of certain PCDFs have been documented, highlighting their potential to disrupt ecological balances. These effects are often linked to their toxicity, which can impact the reproduction, development, and survival of various species.

Quantitative Structure Activity Relationships Qsar and Biological Potency of 1,2,4,7,9 Pentachlorodibenzofuran

Development of QSAR Models for PCDF Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are crucial tools in toxicology for predicting the effects of chemicals, filling data gaps, and prioritizing substances for further testing. chemrxiv.org

The foundation of a QSAR model lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govslideshare.net These can range from simple constitutional indices to complex quantum chemical parameters. For PCDFs, QSAR models have been developed using quantum chemical descriptors to predict their toxicity, suggesting that these descriptors are key to understanding their binding affinity to receptors like the aryl hydrocarbon receptor (AhR). nih.gov

The process involves calculating a wide array of descriptors for a set of molecules and then using statistical methods to find a correlation between these descriptors and an observed biological response. nih.gov For 1,2,4,7,9-Pentachlorodibenzofuran, specific physicochemical properties can be identified, as shown in the table below.

Table 1: Molecular Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H3Cl5O | uni.lunist.gov |

| Molecular Weight | 340.417 g/mol | nist.gov |

| SMILES | C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl | uni.lu |

| InChIKey | IYGVHNHWORPMFU-UHFFFAOYSA-N | uni.lunist.gov |

| Predicted XlogP | 6.5 | uni.lu |

Source: Compiled from various scientific data sources.

Molecular descriptors used in QSAR studies can be categorized by their dimensionality, as detailed in the following table.

Table 2: Types of Molecular Descriptors in QSAR

| Dimensionality | Description | Examples |

|---|---|---|

| 0D | Represents the molecular formula without regard to structure. | Molecular weight, atom counts. slideshare.net |

| 1D | Represents structural fragments. | Counts of functional groups or bonds. slideshare.net |

| 2D | Derived from the 2D representation of the molecule, describing size, shape, and electronic distribution. | Topological indices, connectivity indices. slideshare.net |

| 3D | Requires the 3D coordinates of the atoms and describes the molecule's spatial properties. | Geometrical descriptors, spatial distribution of properties. slideshare.net |

Source: Based on general principles of QSAR modeling.

While extensive QSAR studies specifically detailing the correlation of a wide range of molecular descriptors for this compound with its biological responses are not widely available, the principles of PCDF QSAR modeling indicate that descriptors related to its electronic properties and spatial arrangement are critical for its biological activity.

In ecotoxicology, predictive models like QSAR are essential for assessing the environmental fate and effects of chemicals, particularly under regulatory frameworks such as REACH in Europe. chemrxiv.orgornl.gov These models can estimate a chemical's toxicity to various organisms, helping to screen new compounds and prioritize existing ones for risk assessment. ornl.gov

For example, QSAR models have been developed to predict the acute toxicity of various fungicides to zebrafish embryos, a common model organism in ecotoxicology. nih.gov These models often use a combination of physicochemical, electronic, and topological parameters to predict the median lethal concentration (LC50). nih.gov Although specific ecotoxicological models for this compound are not readily found in the literature, the general approach would involve assessing its properties against established models for persistent organic pollutants (POPs). Its high predicted lipophilicity (XlogP of 6.5) suggests a potential for bioaccumulation in aquatic organisms. uni.lu

Influence of Chlorination Pattern on Activity

The number and position of chlorine atoms on the dibenzofuran (B1670420) structure are the most critical factors determining the biological potency of a PCDF congener.

The toxic effects of many PCDFs are mediated through their binding to the aryl hydrocarbon receptor (AhR). oup.com For a PCDF to bind with high affinity to the AhR, its structure must be relatively planar, allowing it to fit into the receptor's binding pocket. The most potent PCDF congeners are those with chlorine atoms at positions 2, 3, 7, and 8. This substitution pattern promotes a planar conformation and is a key requirement for high-affinity binding and subsequent toxic effects.

This compound lacks the full 2,3,7,8-lateral substitution. The presence of chlorine atoms at positions 1, 4, and 9 can lead to steric hindrance, potentially causing the molecule to be less planar than its 2,3,7,8-substituted counterparts. This deviation from planarity is expected to significantly reduce its binding affinity for the AhR, and consequently, its dioxin-like toxic potency. While high- and low-affinity ligands can interact with the AhR, the specific structural requirements for high-affinity binding are stringent. uni.lu

The degree of chlorination also plays a significant role in the biological potency of PCDFs. Studies on related compounds, such as polychlorinated naphthalenes, have shown that hexa-chlorinated congeners can be more potent than penta-chlorinated ones. snu.ac.kr However, the relationship is not always linear and depends on the specific congener and biological endpoint being measured.

Increased chlorination generally leads to increased lipophilicity, which can enhance a compound's ability to cross cell membranes and accumulate in fatty tissues. ca.gov This can lead to higher internal doses and potentially greater biological effects. For this compound, being a pentachlorinated congener, its potency is influenced by both the number and the specific arrangement of its five chlorine atoms.

Relative Potency Factor (RPF) and Toxic Equivalency Factor (TEF) Assessments for PCDFs

To assess the risk of complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) concept was developed. nih.gov A TEF expresses the potency of a specific congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. ornl.govnih.gov Relative Potency Factors (RPFs) are experimentally derived values from specific studies that are used in the weight-of-evidence approach to determine the consensus TEF values. nih.gov

The World Health Organization (WHO) has established TEFs for the most toxicologically relevant PCDF congeners, which are those substituted at the 2, 3, 7, and 8 positions. nih.gov Congeners that lack this substitution pattern are generally considered to have significantly lower or negligible dioxin-like potency. In some earlier assessment schemes, non-2,3,7,8-substituted congeners were assigned a TEF of zero. ca.gov

A specific, internationally recognized TEF for this compound has not been established. This is because it lacks the 2,3,7,8-chlorine substitution pattern required for high-potency dioxin-like activity. The table below presents the WHO-2005 TEFs for several PCDF congeners for mammals, birds, and fish, highlighting the focus on 2,3,7,8-substituted isomers.

Table 3: World Health Organization Toxic Equivalency Factors (TEFs) for Selected PCDFs

| Congener | Mammalian TEF | Bird TEF | Fish TEF |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 0.1 | 1 | 0.05 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 | 0.1 | 0.05 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 0.3 | 1 | 0.5 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| Octachlorodibenzofuran | 0.0003 | 0.0001 | 0.00001 |

| This compound | Not Established | Not Established | Not Established |

Source: Adapted from van den Berg et al. (2006) via U.S. EPA and other sources.

The absence of an established TEF for this compound underscores its presumed low dioxin-like potency compared to the 17 congeners of concern that are typically included in risk assessments.

Derivation and Application of Congener-Specific RPFs

The toxicity of individual dioxin-like compounds is often expressed relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a reference value of 1. wikipedia.orggreenfacts.org This relative measure of toxicity is known as the Toxic Equivalency Factor (TEF). wikipedia.orggreenfacts.org However, in specific experimental systems or for particular endpoints, the term Relative Potency Factor (RPF) is used. epa.gov RPFs are derived from individual in vivo or in vitro studies and represent the ratio of the potency of a compound to that of TCDD in that specific study. epa.gov

The derivation of RPFs is a critical step in the development of consensus TEF values, which are used for risk assessment of complex mixtures of dioxin-like compounds. wikipedia.orgepa.gov For a compound to be included in the TEF approach, it must meet several criteria, including structural similarity to PCDDs or PCDFs, the ability to bind to the AhR, and the capacity to elicit AhR-mediated biochemical and toxic responses. wikipedia.org

Recent research has allowed for the reevaluation of the TEF for certain congeners based on new data. For instance, studies on 2,3,4,7,8-pentachlorodibenzofuran have led to the derivation of RPFs for cancer based on various dose metrics, including administered dose, liver concentration, and body burden. nih.gov These analyses have suggested that the previously assigned TEF value may be too high. nih.gov

The table below presents the World Health Organization (WHO) 2005 TEFs for various polychlorinated dibenzofurans (PCDFs).

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs)

| Compound | TEF |

|---|---|

| 2,3,7,8-TCDF | 0.1 |

| 1,2,3,7,8-PeCDF | 0.03 |

| 2,3,4,7,8-PeCDF | 0.3 |

| 1,2,3,4,7,8-HxCDF | 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 |

| 1,2,3,7,8,9-HxCDF | 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 |

| 1,2,3,4,6,7,8-HpCDF | 0.01 |

| 1,2,3,4,7,8,9-HpCDF | 0.01 |

This table is interactive. You can sort the data by clicking on the column headers.

Methodological Considerations in TEQ Calculation

Several methodological considerations are important when calculating TEQs:

Assumption of Additivity: The TEF approach assumes that the effects of individual congeners are additive and that they act through the same biological pathway (i.e., the AhR). wikipedia.orgclu-in.org It does not account for potential synergistic or antagonistic interactions between compounds. clu-in.org

Dose-Response Curves: The methodology also assumes that the dose-response curves for all dioxin-like compounds are similarly shaped. wikipedia.orgclu-in.org

Species Differences: TEF values can vary between different animal species. greenfacts.org The World Health Organization has established TEFs for human risk assessment, which are primarily based on in vivo rodent studies. greenfacts.orgnih.gov

Intake vs. Systemic TEFs: A distinction is made between "intake" TEFs, derived from oral dosage studies, and "systemic" TEFs, which would be based on concentrations in blood or tissues. nih.gov Currently, intake TEFs are often used to calculate systemic TEQs, which may not be entirely accurate. nih.gov

Handling of Non-Detects: When calculating TEQs for environmental samples, the treatment of congener concentrations that are below the detection limit can significantly impact the final TEQ value. cdc.gov Various statistical methods are employed to handle these non-detect observations. cdc.gov

The formula for calculating the TEQ for a single compound is:

TEQ = Concentration of individual congener × TEF of that congener

To calculate the total TEQ for a mixture, the individual TEQs are summed:

Total TEQ = Σ (Concentration of congener i × TEFi)

The table below illustrates the calculation of TEQ for a hypothetical sample containing this compound, assuming a TEF of 0.01 (as per the structurally similar 1,2,3,4,7,8,9-Heptachlorodibenzofuran).

Table 2: Example TEQ Calculation for this compound

| Compound | Concentration (ng/kg) | TEF | TEQ (ng-TEQ/kg) |

|---|

This table is interactive. You can modify the concentration value to see the resulting TEQ.

Environmental Remediation and Degradation Strategies for 1,2,4,7,9 Pentachlorodibenzofuran Contamination

Biological Degradation Processes

Biological degradation is a key mechanism for the natural attenuation of chlorinated organic compounds. These processes are mediated by microorganisms that can use these contaminants as growth substrates or transform them through co-metabolism.

Microbial Degradation Pathways (Aerobic and Anaerobic)

No specific studies detailing the aerobic or anaerobic microbial degradation pathways of 1,2,4,7,9-Pentachlorodibenzofuran have been identified. In general, the biodegradability of PCDFs decreases with an increasing number of chlorine atoms. nih.gov Aerobic degradation of less chlorinated dibenzofurans is known to be initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage. However, highly chlorinated congeners are often resistant to this form of attack.

Under anaerobic conditions, the primary biological degradation pathway for highly chlorinated compounds is reductive dechlorination.

Reductive Dechlorination by Bacterial Consortia

While there is no specific research on the reductive dechlorination of this compound, studies on other PCDF congeners demonstrate the potential for this process. Anaerobic microbial consortia, often containing species from the Dehalococcoides genus, are capable of removing chlorine atoms from the dibenzofuran (B1670420) structure. nih.gov This process, known as dehalorespiration, uses the chlorinated compound as a terminal electron acceptor. core.ac.uk For example, the dechlorination of other PCDFs has been observed in contaminated sediments, leading to the formation of less chlorinated and generally less toxic congeners. nih.gov The specific enzymes and pathways are highly dependent on the chlorine substitution pattern of the PCDF molecule.

Phytoremediation and Rhizoremediation Applications

Phytoremediation, the use of plants to remove, degrade, or stabilize environmental contaminants, has been investigated for PCDF-contaminated soils. nih.govresearchgate.net For instance, studies with Cucurbitaceae plants (zucchini) have shown a reduction in the total concentration of PCDD/PCDFs in amended soil. nih.gov The plants can influence the microbial communities in the root zone (rhizosphere), potentially enhancing the degradation of these compounds through rhizoremediation. However, no studies have specifically assessed the uptake, translocation, or degradation of this compound by any plant species.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are treatment technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize and mineralize persistent organic pollutants. wikipedia.orgyoutube.com

Photochemical Degradation Mechanisms

The photochemical degradation, or photolysis, of PCDFs can occur through direct absorption of UV light or through indirect mechanisms involving photosensitizers present in the environment. Research on 2,3,4,7,8-pentachlorodibenzofuran (B44125) has shown that its degradation in natural water is significantly faster than in distilled water, a phenomenon attributed to dissolved organic matter acting as a photosensitizer. ias.ac.in This indirect photolysis leads to the formation of less chlorinated dibenzofurans through reductive dechlorination. csbsju.edu While direct photolysis of this compound is theoretically possible, no specific quantum yields or degradation rates have been reported.

Catalyst-Assisted Photolysis

Catalyst-assisted photolysis, often using semiconductors like titanium dioxide (TiO2), is a common AOP. Upon UV irradiation, the catalyst generates electron-hole pairs, which lead to the formation of hydroxyl radicals and other reactive oxygen species that can degrade organic pollutants. While this technology has been applied to a wide range of chlorinated aromatic compounds, no research specifically detailing the catalyst-assisted photolysis of this compound, its kinetics, or degradation products is currently available.

Thermal Treatment Technologies

Thermal treatment technologies are crucial for the remediation of media contaminated with persistent organic pollutants like this compound. These methods utilize heat to either separate the contaminant from the matrix (desorption) or destroy it (incineration).

Principles of Thermal Desorption for Contaminated Media

Thermal desorption is a physical separation process that uses heat to volatilize contaminants from a solid matrix, such as soil or sediment. frtr.gov It is not designed to destroy the contaminants but rather to transfer them from the contaminated medium to a gas stream, which can then be treated. frtr.gov The effectiveness of thermal desorption depends on factors like temperature, residence time, and the physical and chemical properties of the contaminant and the soil.

The process involves heating the contaminated material in a chamber to a temperature high enough to vaporize the organic contaminants and water. frtr.gov An inert carrier gas or a vacuum system transports the volatilized contaminants to a separate gas treatment unit. frtr.gov Thermal desorption systems are typically categorized based on their operating temperature:

Low-Temperature Thermal Desorption (LTTD): Operates at temperatures between 90°C and 320°C. This method is effective for more volatile compounds. frtr.gov

High-Temperature Thermal Desorption (HTTD): Operates at temperatures between 320°C and 560°C. HTTD is required for less volatile and more persistent compounds like polychlorinated dibenzofurans (PCDFs), which have a strong affinity for soil particles. frtr.gov

For PCDF-contaminated soils, heating to a target temperature of 335°C has been shown to be effective. tuiasi.ro Research has demonstrated that thermal treatment can achieve over 99.99% removal efficiency for PCDFs from heavily contaminated soil at temperatures of 750°C and 850°C. nih.govresearchgate.net However, it is crucial to note that the thermal treatment of soils contaminated with other chlorinated compounds, such as DDT or PCBs, can lead to the formation of new PCDD/F congeners. nih.govresearchgate.net

Table 1: Efficacy of Thermal Desorption on Dioxin-Contaminated Soil

This table summarizes the results of a pilot project demonstrating the effectiveness of thermal desorption for remediating dioxin-contaminated soil.

| Parameter | Value | Reference |

|---|---|---|

| Target Soil Temperature | 335°C | tuiasi.ro |

| Pollutant Removal Rate from Soil | 99 wt.% | tuiasi.ro |

| Vapor Destruction Temperature (in Thermal Oxidizer) | 1,100°C | tuiasi.ro |

| Dioxin Destruction Rate in Thermal Oxidizer | 99.9999 wt.% | tuiasi.ro |

Incineration Byproduct Management

Incineration is a high-temperature thermal process, typically operating between 870°C and 1,200°C, that destroys contaminants through combustion. frtr.gov While effective in destroying this compound and other PCDFs, the process can generate hazardous byproducts that require careful management. These byproducts are found in the flue gas and solid residues (fly ash and bottom ash).

A significant challenge in the incineration of materials containing chlorinated compounds is the potential for de novo synthesis of PCDD/Fs. This process can occur in the post-combustion zone as the flue gases cool, particularly in a temperature range of 200°C to 500°C. ieabioenergy.com The presence of a carbon source, a chlorine source, oxygen, and a metal catalyst (like copper) can lead to the reformation of PCDF and PCDD congeners, which may differ from those originally present in the waste. ieabioenergy.com

Effective management of incineration byproducts involves several strategies:

High-Temperature Secondary Combustion: To ensure the complete destruction of any remaining organic compounds, flue gases are often passed through a secondary combustion chamber, or afterburner, at temperatures around 1200°C. nih.govresearchgate.net This has been shown to achieve a decomposition efficiency of over 98% for PCDD/Fs. nih.govresearchgate.net

Rapid Quenching: Rapidly cooling the flue gases through the 200-500°C window where de novo synthesis occurs can prevent the reformation of PCDFs. This is often achieved using quench towers. tuiasi.roepa.gov

Air Pollution Control Devices (APCDs): A series of devices are used to treat the flue gas before it is released into the atmosphere. Activated carbon injection is a common method where powdered activated carbon is injected into the flue gas stream to adsorb remaining PCDFs and other pollutants before they are captured by a fabric filter or baghouse. nih.govresearchgate.netacs.org This system can effectively reduce total PCDD/F concentrations in flue gas by over 97%. acs.org

Chemical Inhibition: The addition of chemical inhibitors containing sulfur, nitrogen, or phosphorus can suppress the formation of PCDD/Fs. acs.org For instance, adding calcium oxide (CaO) has been shown to inhibit PCDF formation by over 90% during the thermal treatment of contaminated soil. proquest.com

Residue Management: The fly ash captured by APCDs often contains high concentrations of PCDFs and other pollutants. semanticscholar.org This residue is considered hazardous and must be managed appropriately, typically through stabilization and disposal in secure landfills. Bottom ash is generally less contaminated. diva-portal.org

Table 2: PCDF Concentrations in Incineration System Outputs

This table shows the concentration of Polychlorinated Dibenzo-p-dioxins/Dibenzofurans (PCDD/Fs) in flue gas and treated soil after thermal treatment at different primary furnace temperatures, highlighting the need for off-gas treatment.

| Treatment Temperature | PCDD/F I-TEQ in Treated Soil (ng I-TEQ/kg) | PCDD/F I-TEQ in Flue Gas (ng I-TEQ/Nm³) | Reference |

|---|---|---|---|

| 750°C | 1.56 | 2.61 | nih.govresearchgate.net |

| 850°C | 2.15 | 2.38 | nih.govresearchgate.net |

Future Research Directions and Emerging Challenges in 1,2,4,7,9 Pentachlorodibenzofuran Studies

Integrated Multi-Omics Approaches in Ecotoxicology

The field of ecotoxicology is increasingly employing multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) to gain a comprehensive understanding of the effects of environmental contaminants on organisms. For 1,2,4,7,9-Pentachlorodibenzofuran, such integrated approaches are a vital future research direction. By simultaneously studying changes across multiple biological levels, researchers can elucidate the mechanisms of toxicity, identify novel biomarkers of exposure and effect, and better predict the potential for adverse outcomes in ecosystems. A significant challenge in this area is the lack of specific data for this compound, which hinders the development of targeted omics studies. Future research should aim to expose relevant model organisms to this specific congener and apply multi-omics techniques to build a foundational understanding of its biological impacts.

Novel Remediation Technologies and Sustainable Approaches

The persistence of PCDFs in the environment calls for the development of effective and sustainable remediation technologies. While various physical, chemical, and biological methods have been explored for the degradation of dioxin-like compounds, their application to specific congeners like this compound is largely uninvestigated.

Future research should focus on:

Bioremediation: Investigating the potential of microorganisms (bacteria and fungi) and plants (phytoremediation) to degrade or sequester this compound. This includes identifying specific enzymes and metabolic pathways involved in the breakdown of this congener.

Advanced Oxidation Processes: Exploring the efficacy of technologies like photocatalysis, Fenton and photo-Fenton reactions, and ozonation for the chemical destruction of this compound in contaminated matrices.

Nanoremediation: Assessing the use of nanomaterials, such as nanoscale zero-valent iron, for the in-situ remediation of sites contaminated with this PCDF congener.

A key challenge is the development of cost-effective and environmentally friendly technologies that can be applied to large-scale contaminated sites.

Refinement of Environmental Fate Models and Predictive Tools

Predicting the environmental transport, distribution, and persistence of this compound is crucial for assessing its potential risks. Current environmental fate models often rely on physicochemical properties and may not accurately capture the behavior of individual PCDF congeners. Future research should focus on refining these models by incorporating congener-specific data. This includes experimentally determining key parameters such as water solubility, vapor pressure, and partition coefficients (Kow, Koc) for this compound. Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models specifically trained on a wider range of PCDF congeners could improve the prediction of their environmental behavior and toxicity.

Global Monitoring and Source Characterization Studies